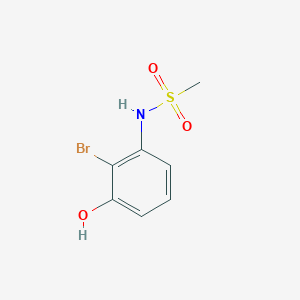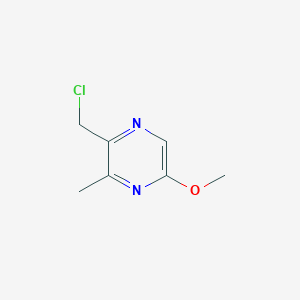
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile is an organic compound that belongs to the class of maleonitriles This compound is characterized by the presence of an amino group, a decyloxy-substituted benzylidene group, and a maleonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile typically involves the condensation of 2-amino-3-maleonitrile with 4-(decyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzylidene group can be reduced to form the corresponding amine.
Substitution: The decyloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkoxy or aryloxy-substituted derivatives.
Scientific Research Applications
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-((E)-4-methoxybenzylideneamino)maleonitrile
- 2-amino-3-((E)-4-ethoxybenzylideneamino)maleonitrile
- 2-amino-3-((E)-4-butoxybenzylideneamino)maleonitrile
Uniqueness
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile is unique due to the presence of the long decyloxy chain, which can influence its solubility, hydrophobicity, and overall molecular interactions. This structural feature may enhance its performance in specific applications, such as in the development of organic semiconductors or as a probe in biological assays.
Properties
Molecular Formula |
C21H28N4O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3 |
InChI Key |
NKFIQJBPYKCCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)

![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)






![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)



